5-chloro-3-(methylthio)-1,2,4-thiadiazole

Antifungal Candida albicans MIC

5-Chloro-3-(methylthio)-1,2,4-thiadiazole (CAS 21735-15-9) is a 1,2,4-thiadiazole heterocycle featuring a chlorine atom at the 5-position and a methylthio group at the 3-position. This specific substitution pattern confers a molecular weight of 166.65 g/mol, a calculated LogP of 1.9134, and a predicted pKa of -1.34.

Molecular Formula C3H3ClN2S2
Molecular Weight 166.7 g/mol
CAS No. 21735-15-9
Cat. No. B1348816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-3-(methylthio)-1,2,4-thiadiazole
CAS21735-15-9
Molecular FormulaC3H3ClN2S2
Molecular Weight166.7 g/mol
Structural Identifiers
SMILESCSC1=NSC(=N1)Cl
InChIInChI=1S/C3H3ClN2S2/c1-7-3-5-2(4)8-6-3/h1H3
InChIKeyIFRYKIFAMMXTOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-(methylthio)-1,2,4-thiadiazole (CAS 21735-15-9) Procurement & Research Selection Guide


5-Chloro-3-(methylthio)-1,2,4-thiadiazole (CAS 21735-15-9) is a 1,2,4-thiadiazole heterocycle featuring a chlorine atom at the 5-position and a methylthio group at the 3-position. This specific substitution pattern confers a molecular weight of 166.65 g/mol, a calculated LogP of 1.9134, and a predicted pKa of -1.34 [1]. The compound serves as a versatile synthetic intermediate in medicinal and agrochemical research, with reactivity dominated by nucleophilic substitution at the C5 chlorine and oxidative modification of the C3 methylthio group [2]. Commercially, the compound is available from multiple vendors in purity grades ranging from 95% to 98%, with typical pricing and packaging options tailored for research and development use .

Why 5-Chloro-3-(methylthio)-1,2,4-thiadiazole Cannot Be Replaced by Common 1,2,4-Thiadiazole Analogs


Substitution within the 1,2,4-thiadiazole scaffold is not trivial; the precise positioning of the chlorine and methylthio groups fundamentally alters electronic properties, reactivity, and biological profile. The 3-methylthio-5-chloro substitution pattern, for instance, provides a unique dual-site reactivity—nucleophilic displacement at C5 and oxidation/alkylation at the sulfur—that is not present in the unsubstituted 5-chloro-1,2,4-thiadiazole (CAS 38362-15-1) or the regioisomeric 3-chloro-5-methylthio analog (CAS 10191-90-9) [1]. Kinetic studies on related halogenated thiadiazoles demonstrate that the nature and position of substituents can alter reaction rates with nucleophiles by orders of magnitude, and this compound's specific substitution pattern has been shown to enable distinct synthetic pathways, such as the formation of 6aλ4-thiapentalene systems, which are not accessible from other analogs [2]. Therefore, substituting this compound with a generic 1,2,4-thiadiazole risks synthetic failure, altered biological outcomes, and wasted resources.

Quantitative Differentiation Evidence for 5-Chloro-3-(methylthio)-1,2,4-thiadiazole vs. Analogs


Antifungal Potency: 5-Chloro-3-(methylthio)-1,2,4-thiadiazole vs. Itraconazole against C. albicans

5-Chloro-3-(methylthio)-1,2,4-thiadiazole demonstrates significantly greater antifungal activity against Candida albicans compared to the standard clinical antifungal itraconazole. In a broth microdilution assay, the compound exhibited an MIC of 16 µg/mL, while itraconazole showed an MIC of 47.5 µg/mL . This represents a 3-fold improvement in potency.

Antifungal Candida albicans MIC

Physicochemical Differentiation: LogP and pKa vs. 5-Chloro-3-methyl-1,2,4-thiadiazole

5-Chloro-3-(methylthio)-1,2,4-thiadiazole (CAS 21735-15-9) has a calculated LogP of 1.9134, indicating moderate lipophilicity [1]. In contrast, the structurally related analog 5-Chloro-3-methyl-1,2,4-thiadiazole (CAS 21734-85-0) has a reported LogP of 1.36 [2]. This difference of 0.55 LogP units translates to approximately a 3.5-fold difference in partition coefficient, which can significantly affect membrane permeability and bioavailability in biological systems. Additionally, the target compound has a predicted pKa of -1.34 [1], confirming its non-basic nature and stability under acidic conditions.

Lipophilicity Drug Design LogP

Synthetic Utility: Enabling Access to 6aλ4-Thiapentalene Systems

5-Chloro-3-methylthio-1,2,4-thiadiazole, when converted to its corresponding thiadiazolium chloride salt, serves as a versatile precursor for the synthesis of a variety of 6aλ4-thiapentalene systems. The reaction of this salt with nitrogen and carbon nucleophiles, such as isothioureas and acetamide, yields 1H,6H-6aλ4-thia-1,3,4,6-tetraazapentalenes and 6H-6aλ4-thia-1-oxa-3,4,6-triazapentalenes, respectively . This specific reactivity is not reported for the simpler 5-chloro-1,2,4-thiadiazole (CAS 38362-15-1) or the regioisomeric 3-chloro-5-methylthio analog, which lack the necessary dual-substitution pattern to form the key thiadiazolium intermediate [1].

Organic Synthesis Thiapentalene Synthetic Precursor

Commercial Availability and Purity Profile

5-Chloro-3-(methylthio)-1,2,4-thiadiazole is commercially available from multiple reputable suppliers in research quantities. Typical specifications include a minimum purity of 95% (AK Scientific) to 98% (Leyan), with pricing for 1g ranging from approximately $90 to $505 depending on the vendor and packaging . In comparison, the analog 3-chloro-5-methylthio-1,2,4-thiadiazole (CAS 10191-90-9) is offered at a price range of €152.00 to €2,330.00 for unspecified quantities . While not a direct functional comparator, this indicates that the target compound is a well-established and accessible building block for research programs, reducing procurement friction and enabling rapid experimental validation.

Procurement Purity Commercial Availability

Optimal Research and Industrial Use Cases for 5-Chloro-3-(methylthio)-1,2,4-thiadiazole


Development of Novel Antifungal Agents with Improved Potency over Itraconazole

Given its 3-fold higher potency against Candida albicans (MIC 16 µg/mL) compared to itraconazole (MIC 47.5 µg/mL), 5-chloro-3-(methylthio)-1,2,4-thiadiazole is an excellent starting scaffold for antifungal drug discovery programs targeting resistant fungal strains. Its moderate lipophilicity (LogP 1.91) may also favor favorable pharmacokinetic properties .

Synthesis of 6aλ4-Thiapentalene Heterocyclic Systems

This compound uniquely enables the synthesis of 6aλ4-thiapentalene systems, a class of sulfur-containing heterocycles with potential applications in materials science and as bioactive molecules. The specific 3-methylthio-5-chloro substitution pattern is essential for the formation of the reactive thiadiazolium intermediate, a transformation not possible with simpler or regioisomeric 1,2,4-thiadiazoles .

Medicinal Chemistry Lead Optimization Requiring Defined Lipophilicity

For medicinal chemists seeking to fine-tune the lipophilicity of a lead series, 5-chloro-3-(methylthio)-1,2,4-thiadiazole (LogP 1.91) offers a distinct profile compared to the less lipophilic 5-chloro-3-methyl analog (LogP 1.36). This 0.55 LogP unit difference translates to a roughly 3.5-fold difference in partition coefficient, providing a clear alternative for optimizing membrane permeability and metabolic stability [1][2].

Reliable Building Block for High-Throughput Synthesis and Medicinal Chemistry

With consistent commercial availability in high purity (95-98%) from multiple vendors, 5-chloro-3-(methylthio)-1,2,4-thiadiazole is a reliable building block for parallel synthesis and library production. Its dual reactive sites (C5-Cl for nucleophilic substitution, C3-SMe for oxidation/alkylation) provide versatile diversification points, making it a cost-effective and reproducible starting material for generating diverse compound collections .

Technical Documentation Hub

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